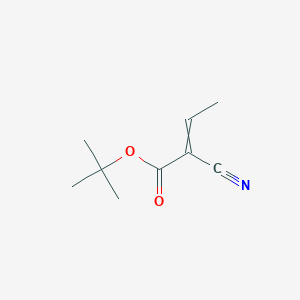

Tert-butyl 2-cyanobut-2-enoate

Description

Tert-butyl 2-cyanobut-2-enoate is a specialized organic compound featuring a tert-butyl ester group and a cyano substituent on an α,β-unsaturated ester framework. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor.

Properties

CAS No. |

1114-83-6 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

tert-butyl 2-cyanobut-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3 |

InChI Key |

MLCNCLMRXNWYSD-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C#N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Mechanism of Reactivity

The compound’s reactivity is governed by the strong electron-withdrawing effect of the cyano group ( inductive effect), which polarizes the adjacent carbonyl carbon, enhancing its electrophilicity. This facilitates nucleophilic attack at the β-carbon (relative to the ester group) during conjugate additions (e.g., Michael additions) and direct substitutions. The tert-butyl ester moiety further stabilizes intermediates through steric and electronic effects, enabling selective transformations.

Nucleophilic Substitution

The β-carbon undergoes nucleophilic substitution under basic conditions. For example, reaction with ammonia or primary amines (RNH₂) in the presence of a base leads to imine or amide formation via attack at the activated carbonyl carbon.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic/neutral |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Dry ether |

| Substitution | Ammonia (NH₃), primary amines (RNH₂) | Base (e.g., t-BuOK) |

Redox Transformations

-

Oxidation : KMnO₄ converts the enoate to a ketone or carboxylic acid derivative, depending on reaction conditions.

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol while preserving the cyano group.

Metal-Catalyzed Reactions

While not explicitly detailed for this compound, analogous redox-active esters participate in nickel-catalyzed reductive arylations. Zinc (Zn) is often used as a reducing agent in such systems, enabling cross-coupling via single-electron transfer (SET) mechanisms .

Cyclization and Annulation

The compound’s conjugated system enables cyclization under specific conditions. For example, allenoates (structurally similar enoates) undergo benzene-mediated cyclizations to form cyclohexenes, though regioselectivity and stereoselectivity depend on substituents and catalysts (e.g., HMPT) .

Kinetic and Stability Studies

Experiments with related esters reveal that reaction stability and yield are influenced by:

-

Solvent : Polar aprotic solvents (e.g., DMA) enhance reductive arylations.

-

Catalyst Load : Nickel catalysts (e.g., NiCl₂bpy) improve efficiency in cross-couplings .

This compound’s reactivity profile makes it a valuable tool in modern organic synthesis, particularly for constructing complex molecules with defined functional group arrangements. Further exploration of its catalytic applications and stability under diverse conditions remains an active area of research.

Scientific Research Applications

Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Michael addition reactions.

Biology: The compound can be utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural and functional analogs based on general ester chemistry and evidence from related tert-butyl derivatives.

Structural and Functional Analogues

Reactivity and Stability

- Electrophilicity: The cyano group in this compound enhances electrophilicity compared to non-cyano esters (e.g., tert-butyl acrylate), facilitating nucleophilic attacks at the β-position.

- Steric Effects : The tert-butyl group may slow hydrolysis compared to methyl or ethyl esters due to steric hindrance, a common trait in bulky esters .

- Decomposition Risks : Similar to tert-butyl alcohol, tert-butyl esters may decompose under acidic conditions, releasing isobutylene gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.